molecular formula C4H7N B1210228 Isopropyl isocyanide CAS No. 598-45-8

Isopropyl isocyanide

Cat. No.: B1210228
CAS No.: 598-45-8
M. Wt: 69.11 g/mol
InChI Key: MJZUMMKYWBNKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl isocyanide is an alkyl isocyanide.

Scientific Research Applications

Metal-Catalyzed C-H Functionalization Involving Isocyanides

Isopropyl isocyanide has found significant applications in the realm of metal-catalyzed C-H functionalization. This process leverages the unique reactivity of isocyanides, particularly in the presence of suitable metal catalysts. These catalysts can selectively activate various C-H bonds, allowing for direct functionalization under mild conditions. This technique has broad synthetic potential and is pivotal in drug discovery, organic synthesis, and materials science (Song & Xu, 2017).

Palladium-Catalyzed Reactions Involving Isocyanides

This compound plays a crucial role in palladium-catalyzed cascade sequences. These reactions have been increasingly explored, showcasing the versatile applications of isocyanides in chemical synthesis. This includes a wide range of systems that can be efficiently prepared using isocyanide in palladium catalysis (Lang, 2013).

Isocyanide-Based Multicomponent Reactions in Drug Discovery

In drug discovery, isocyanide-based multicomponent reactions (IMCRs) are integral, with this compound being a key player. These reactions have been used to develop agents against infectious diseases and for probing various biological targets such as enzymes, GPCRs, and ion channels (Akritopoulou‐Zanze, 2008).

Reactivity with Gold Clusters

This compound reacts with gold clusters, forming complex compounds. These reactions are significant in the study of metal-organic frameworks and have implications in catalysis and material science (Bos et al., 1983).

Binding Studies with Hemoglobins and Myoglobins

Studies involving the binding of this compound to various hemoglobins and myoglobins using 13C nuclear magnetic resonance have provided insights into the structural differences in ligand binding pockets of these proteins. This has broader implications in understanding protein-ligand interactions (Dill, Satterlee & Richards, 1978).

Development of Sustainable Chemistry Protocols

The use of this compound in multicomponent synthesis has spurred the development of sustainable chemistry protocols. This includes in situ generation and capturing of isocyanides, reducing environmental exposure and toxicity concerns (Bhat, Kigga & Heravi, 2021).

Advancements in Isocyanide Synthesis

Enhanced methods for isocyanide synthesis, including this compound, have enabled exploration of novel chemistries. This has expanded the scope of isocyanide applications in organic chemistry (Patil, Ahmadianmoghaddam & Dömling, 2020).

Safety and Hazards

Isopropyl isocyanide is highly flammable and harmful if swallowed . It causes skin and eye irritation and is fatal if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

Biochemical Analysis

Biochemical Properties

Isopropyl isocyanide plays a significant role in biochemical reactions due to its highly reactive nature. It interacts with various enzymes, proteins, and other biomolecules, often forming covalent bonds. One notable interaction is with the enzyme FabF, involved in the fatty acid biosynthetic process. This compound covalently modifies the active site cysteines of FabF, leading to functional inhibition . Additionally, it targets the enzyme GlmS in the hexosamine pathway, further demonstrating its ability to interfere with essential metabolic processes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound has been shown to destabilize and dysregulate proteins related to targeted metabolic pathways, leading to significant changes in cellular behavior . These effects highlight the compound’s potential to modulate cellular activities and its relevance in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds covalently to the catalytic sites of enzymes such as FabF and GlmS, inhibiting their activity . This inhibition is concentration-dependent and results in the disruption of essential metabolic pathways. The compound’s ability to form stable covalent bonds with active site cysteines underscores its potency as a biochemical tool and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure can lead to degradation, affecting its efficacy and the outcomes of biochemical assays. Long-term studies have also indicated potential impacts on cellular function, emphasizing the need for careful handling and storage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can be used to study its biochemical interactions without adverse effects . Higher doses have been associated with toxic effects, including respiratory and skin irritation . These findings highlight the importance of dosage optimization to balance efficacy and safety in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with key enzymes and cofactors. It targets enzymes such as FabF and GlmS, affecting the fatty acid biosynthetic process and the hexosamine pathway . These interactions lead to changes in metabolic flux and metabolite levels, demonstrating the compound’s impact on cellular metabolism and its potential as a metabolic modulator.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biochemical activity . Understanding the transport mechanisms of this compound is crucial for optimizing its use in biochemical assays and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns affect its activity and function, influencing its interactions with biomolecules and its overall biochemical impact

Properties

IUPAC Name

2-isocyanopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N/c1-4(2)5-3/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZUMMKYWBNKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208532
Record name Isopropyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-45-8
Record name Isopropyl isocyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl isocyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropyl isocyanide
Reactant of Route 2
Reactant of Route 2
Isopropyl isocyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.